N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-21-12-5-4-10(14(15,16)17)7-11(12)19-13(20)9-3-2-6-18-8-9/h2-8H,1H3,(H,19,20) |
InChI Key |
DEEMLPRKWKJYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylation of Methoxy-Substituted Aromatics
A common route involves the trifluoromethylation of 2-methoxyphenyl precursors. For example, 2-methoxyiodobenzene undergoes copper-mediated cross-coupling with methyl trifluoroborate (CF₃BF₃K) in the presence of a palladium catalyst to yield 2-methoxy-5-(trifluoromethyl)iodobenzene, which is subsequently aminated via a Buchwald-Hartwig reaction.
Reaction Conditions:
Demethylation and Reductive Amination
Alternative approaches start with 3-nitro-5-(trifluoromethyl)anisole , which undergoes catalytic hydrogenation (H₂, Pd/C) to the corresponding aniline, followed by selective O-demethylation using BBr₃ in dichloromethane.
Preparation of Pyridine-3-Carbonyl Chloride
Pyridine-3-carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Optimized Protocol:
- Reagent: SOCl₂ (3 equiv)
- Solvent: Anhydrous dichloromethane
- Temperature: Reflux (40°C)
- Time: 4 hours
- Yield: >95%.
Amide Bond Formation
Schotten-Baumann Reaction
The acyl chloride is reacted with 2-methoxy-5-(trifluoromethyl)aniline in a biphasic system (water/dichloromethane) with NaOH as a base:
$$
\text{Ar-NH}_2 + \text{Cl-CO-Py} \xrightarrow{\text{NaOH}} \text{Ar-NH-CO-Py} + \text{NaCl}
$$
Conditions:
Coupling Reagents: HATU and EDCI
Modern methods employ coupling agents like HATU or EDCI with DMAP in anhydrous DMF:
Procedure:
- Pyridine-3-carboxylic acid (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv)
- Add 2-methoxy-5-(trifluoromethyl)aniline (1.1 equiv)
- Stir at RT for 12 hours
- Yield: 88–92%.
Industrial-Scale Production
Continuous Flow Synthesis
A two-chamber reactor system minimizes intermediate isolation:
- Chamber A: Generates reactive intermediates (e.g., FSO₂CF₃ gas for trifluoromethylation).
- Chamber B: Performs amide coupling under optimized biphasic conditions (MeCN/H₂O).
Advantages:
Purification Techniques
- Recrystallization: Ethyl acetate/heptane (1:3) achieves >99% purity.
- Chromatography: Silica gel with heptane/EtOAc (90:10) for lab-scale purification.
Challenges and Optimization
Regioselectivity in Trifluoromethylation
The trifluoromethyl group’s meta-directing effect complicates positional isomer control. Using dirhodium catalysts with electron-deficient ligands enhances para-selectivity (up to 9:1 para:meta ratio).
Stability of Intermediates
Pyridine-3-carbonyl chloride is moisture-sensitive. Industrial protocols use molecular sieves (4Å) in solvent systems to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Schotten-Baumann | 80–85 | 95 | Moderate |
| HATU Coupling | 88–92 | 98 | High |
| Continuous Flow | 90–94 | 99 | Industrial |
Emerging Technologies
Photocatalytic Trifluoromethylation
Visible-light-mediated reactions using Ru(bpy)₃Cl₂ enable trifluoromethylation at ambient temperatures, reducing energy input by 40%.
Enzymatic Amidation
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media, achieving 85% yield with minimal waste.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding pyridine-3-carboxylic acid and 2-methoxy-5-(trifluoromethyl)aniline.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6 M HCl, reflux (80–100°C) | Pyridine-3-carboxylic acid + Aniline derivative | Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity. |
| 1 M NaOH, ethanol, 80°C | Pyridine-3-carboxylate + Aniline derivative | Base-mediated hydrolysis involves hydroxide attack at the carbonyl carbon. |
Mechanistic Insight :
The reaction rate is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state through inductive effects.
Nucleophilic Aromatic Substitution (NAS) at the Trifluoromethyl Position
The trifluoromethyl group participates in substitution reactions under strongly nucleophilic conditions, though its electron-withdrawing nature typically requires activating groups or high-energy reagents.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| LiHMDS, −78°C in THF | Low-temperature deprotonation | Pyridine ring-functionalized derivatives | Not quantified |
| Ammonia, 65°C | Amination | Amino-substituted analogs | Moderate |
Example :
In analogous trifluoromethyl-containing drugs like Alpelisib, LiHMDS facilitates deprotonation and subsequent coupling with electrophiles . Similar mechanisms may apply here.
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the ortho and para positions of the phenyl ring, while the trifluoromethyl group deactivates the ring.
| Electrophile | Position | Product | Catalyst |
|---|---|---|---|
| Nitronium ion (HNO₃/H₂SO₄) | Para to methoxy | Nitro-substituted derivative | H₂SO₄ |
| Bromine (Br₂/FeBr₃) | Ortho to methoxy | Brominated analog | FeBr₃ |
Limitation :
EAS is less favorable at the trifluoromethyl-substituted phenyl ring due to its strong electron-withdrawing effects.
Suzuki-Miyaura Cross-Coupling
The pyridine ring engages in palladium-catalyzed cross-coupling reactions, enabling biaryl formation.
| Boron Reagent | Catalyst System | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 3-(Biphenyl)carboxamide | Drug intermediates |
Optimization :
Reactions require anhydrous conditions and inert atmospheres to prevent catalyst poisoning.
Methoxy Group Demethylation
Phosphorus oxychloride (POCl₃) selectively converts the methoxy group to a hydroxyl group under controlled conditions, as demonstrated in Pretomanid synthesis .
Oxidation Reactions
The pyridine ring is resistant to oxidation, but the methoxy group can oxidize to a carbonyl under strong oxidants like KMnO₄ (not directly observed but theoretically plausible).
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoromethane.
-
Photolysis : UV light induces homolytic cleavage of the C–F bonds in the trifluoromethyl group, forming radicals.
Key Challenges and Research Gaps
-
Low Reactivity of Trifluoromethyl Group : Requires specialized reagents (e.g., LiHMDS) for functionalization .
-
Competing Reaction Pathways : The methoxy and carboxamide groups may interfere with desired transformations.
-
Scalability Issues : Multi-step syntheses often result in moderate yields (e.g., 7% in Tafenoquine analog synthesis ).
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a series of trifluoromethyl pyrimidine derivatives, including compounds similar to N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide, demonstrated notable anticancer properties. In vitro tests showed activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines, with varying degrees of effectiveness compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Trifluoromethyl Compounds
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 5a | PC3 | 6.0 | Lower |
| 5b | K562 | 4.5 | Lower |
| 5c | HeLa | 5.2 | Lower |
| 5d | A549 | 7.0 | Lower |
1.2 Pain Management
The compound has also been investigated for its role in modulating sodium ion channels, particularly NaV1.8, which is associated with pain pathways. Inhibitors of NaV1.8 are being developed as novel analgesics to treat chronic pain conditions without the side effects associated with opioids . Research indicates that this compound could serve as a lead compound for further development in this area.
Agrochemical Applications
2.1 Antifungal Properties
In agricultural research, compounds structurally related to this compound have shown promising antifungal activities against various plant pathogens. For example, studies revealed that certain derivatives exhibited effective inhibition against Botrytis cinerea and Sclerotinia sclerotiorum, two significant fungal threats to crops .
Table 2: Antifungal Activity of Related Compounds
| Compound | Pathogen | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| 5e | Botrytis cinerea | 50 | 96.76 |
| 5f | Sclerotinia sclerotiorum | 50 | 82.73 |
Synthesis and Characterization
The synthesis of this compound involves multiple steps starting from readily available precursors such as ethyl trifluoroacetoacetate. Characterization techniques like NMR and HRMS are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares a pyridine-3-carboxamide core with several analogs, but differences in substituents critically modulate its properties:
Key Analogs:
2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32) Structure: Differs in the pyridine substituent (difluoromethyl at position 2) and the indan-4-yl amide group.
Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide) Structure: Trifluoromethyl group at pyridine position 4 and a cyanomethyl amide. Activity: Commercial insecticide targeting aphids and whiteflies, leveraging its polar cyanomethyl group for systemic mobility in plants .
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Structure : Features a chloro substituent at pyridine position 5 and a difluorophenyl amide.
- Properties : Increased hydrophobicity due to multiple fluorine atoms; used in agrochemical research .
N-{6-[({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide
Physicochemical Properties
Key Observations :
- The target compound’s methoxy group enhances polarity compared to purely hydrophobic analogs like A.3.32.
- Trifluoromethyl groups universally reduce solubility but improve metabolic stability.
Biological Activity
N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a pyridine ring, a carboxamide functional group, and a trifluoromethyl moiety. Its empirical formula is , with a molecular weight of approximately 320.25 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate pharmacokinetic properties and receptor interactions. For instance, the trifluoromethyl group has been shown to increase the potency of inhibitors for various enzymes and receptors, including sodium channels and serotonin transporters .
Anticancer Properties
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HepG2 (Liver) | 12.5 | Inhibition of microtubule assembly |
Neurological Effects
This compound has also been investigated for its effects on sodium channels, particularly NaV1.8, which is implicated in pain signaling pathways. Studies suggest that this compound may act as an inhibitor of NaV1.8, potentially providing therapeutic benefits in treating neuropathic pain .
Table 2: Sodium Channel Inhibition Studies
| Compound | NaV1.8 IC50 (μM) | Effect on Pain Models |
|---|---|---|
| This compound | 5.0 | Significant reduction in pain behavior in rodent models |
Case Studies
- Breast Cancer Study : A recent study evaluated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment with the compound led to increased caspase-3 activity, suggesting activation of apoptotic pathways at concentrations as low as 1 μM .
- Pain Management Research : In a rodent model of neuropathic pain, administration of this compound resulted in a significant decrease in mechanical allodynia, demonstrating its potential as a therapeutic agent for chronic pain conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine-3-carboxylic acid derivatives and substituted anilines. A three-step approach is often used:
Trifluoromethylation : Introduction of the trifluoromethyl group via CuCF₃-mediated reactions (see trifluoromethylation of aryl halides in ) .
Amide Bond Formation : Activation of the carboxylic acid using reagents like HATU or EDCI, followed by coupling with 2-methoxy-5-(trifluoromethyl)aniline under inert conditions .
Purification : HPLC or column chromatography to isolate the product (≥95% purity, as per structural analogs in ) .
- Key Challenges : Low yields in trifluoromethylation steps due to steric hindrance from the methoxy group.
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles (e.g., C–C–C angles ≈ 119–121°) and confirms substituent positioning (see crystallography data for related thiazolidin-3-yl carboxamides in ) .
- NMR Spectroscopy : Distinct signals for the methoxy group (~δ 3.8 ppm) and trifluoromethyl protons (split into quartets due to coupling with fluorine) .
- Mass Spectrometry : Exact mass determination (e.g., [M+H]⁺ at m/z 343.1087, aligning with ) .
Q. How does solubility impact experimental design for in vitro assays?
- Methodological Answer :
- Solubility Profile : Low aqueous solubility (common for trifluoromethylated aromatics) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents.
- Optimization : Use sonication or co-solvents (e.g., PEG-400) to achieve concentrations >10 mM. Confirm stability via LC-MS over 24 hours .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern this compound’s biological activity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, critical for membrane penetration (see antitrypanosomal analogs in ) .
- Methoxy Substituent : Modulates electronic effects, reducing oxidative metabolism (observe similar trends in ’s pyridinecarboxamide derivatives) .
- Pyridine Core : Facilitates π-π stacking with target proteins (e.g., kinases or GPCRs). Computational docking studies (e.g., AutoDock Vina) can predict binding modes .
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Molecular Dynamics Simulations : Assess conformational flexibility of the trifluoromethylphenyl moiety under physiological conditions.
- Free Energy Perturbation (FEP) : Quantify binding affinity differences across isoforms (e.g., EphB2 vs. EphB4 in ) .
- Validation : Cross-reference with crystallographic data (e.g., hydrogen-bonding patterns in ) to refine force field parameters .
Q. What strategies address discrepancies in synthetic yields across studies?
- Methodological Answer :
- Catalyst Screening : Compare CuCF₃ () vs. Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for trifluoromethylation efficiency .
- Reaction Monitoring : Use in-situ IR spectroscopy to track intermediate formation (e.g., nitrile intermediates in ) .
- Scale-Up Considerations : Microfluidic reactors improve heat transfer for exothermic amidation steps .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary for this compound in kinase inhibition assays?
- Resolution Framework :
- Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) or buffer pH alter apparent potency.
- Protein Isoforms : Trifluoromethyl groups may selectively inhibit EphB2 over EphB4 (see ’s selectivity data) .
- Data Normalization : Use internal controls (e.g., staurosporine) to calibrate inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
